Useful single-isomer TAMRA synthon.
6-Tamra-SE
CAS No.: 150810-69-8
VCID: VC21543428
Molecular Formula: C29H25N3O7
Molecular Weight: 527.5 g/mol
Purity: 97%min
* For research use only. Not for human or veterinary use.

Description |
6-TAMRA-SE, also known as 6-Carboxytetramethylrhodamine N-succinimidyl ester, is a derivative of tetramethylrhodamine, a traditional fluorophore widely used in various biochemical applications, including automated DNA sequencing and protein labeling. This compound is amine-reactive, making it suitable for conjugation with peptides, proteins, nucleotides, and nucleic acids . Safety InformationApplications of 6-TAMRA-SE6-TAMRA-SE is primarily used for labeling biomolecules such as peptides, proteins, nucleotides, and nucleic acids due to its amine-reactive nature. It is particularly noted for its role in automated DNA sequencing, where it serves as a fluorescent tag to help identify nucleotide sequences . Conjugation Reactions6-TAMRA-SE reacts with amines to form stable amide bonds, making it versatile for various biochemical conjugations. This reactivity is crucial for its application in labeling proteins and nucleic acids . Comparison with Other Fluorophores |
---|---|
CAS No. | 150810-69-8 |
Product Name | 6-Tamra-SE |
Molecular Formula | C29H25N3O7 |
Molecular Weight | 527.5 g/mol |
IUPAC Name | 2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate |
Standard InChI | InChI=1S/C29H25N3O7/c1-30(2)17-6-9-20-23(14-17)38-24-15-18(31(3)4)7-10-21(24)27(20)22-13-16(5-8-19(22)28(35)36)29(37)39-32-25(33)11-12-26(32)34/h5-10,13-15H,11-12H2,1-4H3 |
Standard InChIKey | PAOQTZWNYMMSEE-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-] |
Canonical SMILES | CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-] |
Purity | 97%min |
PubChem Compound | 2762606 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume